![molecular formula C28H31N7O9S B13862662 dimethyl (2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioate;4-methylbenzenesulfonic acid](/img/structure/B13862662.png)
dimethyl (2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioate;4-methylbenzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl (2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioate;4-methylbenzenesulfonic acid is a complex organic compound that features a combination of pteridine, benzoyl, and pentanedioate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl (2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioate;4-methylbenzenesulfonic acid typically involves multi-step organic reactions. The process may start with the preparation of the pteridine core, followed by the introduction of the benzoyl group and the pentanedioate moiety. Common reagents used in these reactions include amines, carboxylic acids, and various coupling agents. Reaction conditions often involve controlled temperatures, pH levels, and the use of solvents such as dimethyl sulfoxide (DMSO) or methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance yield and purity. Purification methods such as crystallization, chromatography, and recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioate;4-methylbenzenesulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like ethanol, methanol, and water. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Dimethyl (2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioate;4-methylbenzenesulfonic acid has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential role in biological processes and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of dimethyl (2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioate;4-methylbenzenesulfonic acid involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and other biomolecules. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl (2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioate
- 4-Methylbenzenesulfonic acid derivatives
Uniqueness
Dimethyl (2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioate;4-methylbenzenesulfonic acid is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C28H31N7O9S |
|---|---|
Molecular Weight |
641.7 g/mol |
IUPAC Name |
dimethyl (2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioate;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C21H23N7O6.C7H8O3S/c1-33-15(29)8-7-14(20(32)34-2)26-18(30)11-3-5-12(6-4-11)23-9-13-10-24-17-16(25-13)19(31)28-21(22)27-17;1-6-2-4-7(5-3-6)11(8,9)10/h3-6,10,14,23H,7-9H2,1-2H3,(H,26,30)(H3,22,24,27,28,31);2-5H,1H3,(H,8,9,10)/t14-;/m0./s1 |
InChI Key |
DGMAYOSETGACHZ-UQKRIMTDSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.COC(=O)CC[C@@H](C(=O)OC)NC(=O)C1=CC=C(C=C1)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.COC(=O)CCC(C(=O)OC)NC(=O)C1=CC=C(C=C1)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[[3-(Trifluoromethyl)phenyl]methyl]pyrrolidine;hydrochloride](/img/structure/B13862580.png)
![7-[(4E)-3-[amino(dideuterio)methyl]-4-methoxyimino(4,5-13C2)azolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B13862581.png)
![ethyl [11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] carbonate](/img/structure/B13862588.png)
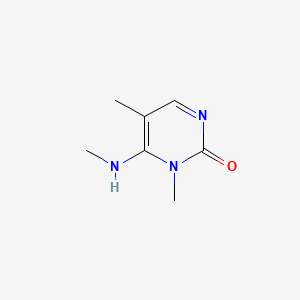
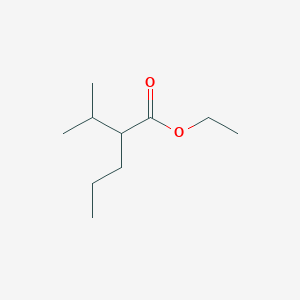
![(1R,3R,5S,6S,7S,8S)-8-Butyl-6,7-dihydroxy-3-(((S)-3-hydroxy-2-phenylpropanoyl)oxy)-8-methyl-8-azabicyclo[3.2.1]octan-8-ium Bromide](/img/structure/B13862606.png)
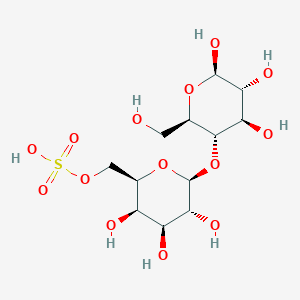
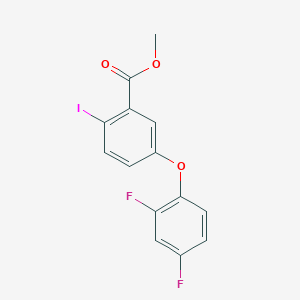
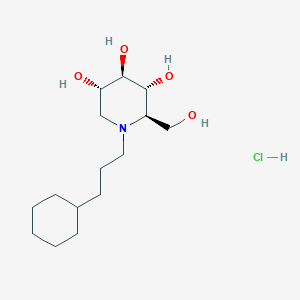
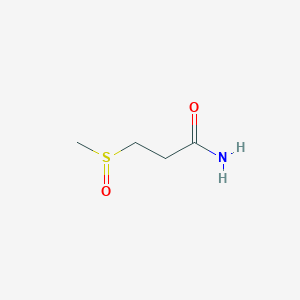
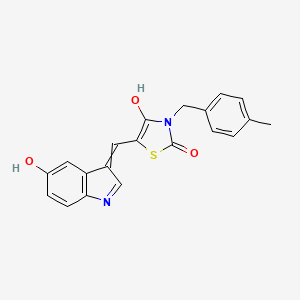

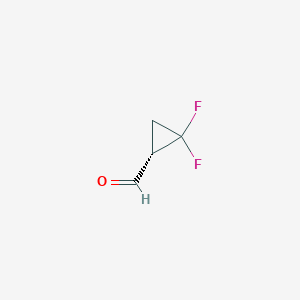
![4-(2-Chloroimidazo[1,2-b]pyridazin-6-yl)morpholine](/img/structure/B13862649.png)
